molecular formula C8H13N3O2 B13088625 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13088625
M. Wt: 183.21 g/mol
InChI Key: SGZGQVCBSHOCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a pyrazole ring substituted with an amino group and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with commercially available 3-ethoxyacrylonitrile to provide 3-(3-amino-1H-pyrazol-1-yl)pyridine, followed by further functionalization to introduce the dimethylpropanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific combination of the pyrazole ring, amino group, and dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13)5-11-4-3-6(9)10-11/h3-4H,5H2,1-2H3,(H2,9,10)(H,12,13)

InChI Key

SGZGQVCBSHOCDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC(=N1)N)C(=O)O

Origin of Product

United States

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